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Dihydrouridine

RNA therapeutics siRNA design Duplex thermodynamics

Engineering siRNA or studying RNA dynamics requires tunable, defined conformational flexibility without disrupting overall architecture. Dihydrouridine provides the gold-standard solution: its saturated, non-planar base enforces a C2'-endo sugar pucker (Keq up to 10.8), reducing thermal stability by -3.9 to -6.6 °C per substitution-opposite to pseudouridine. Ideal for cold-adapted RNA designs mimicking psychrophilic tRNA modifications. Bulk and custom sizes available.

Molecular Formula C9H14N2O6
Molecular Weight 246.22 g/mol
CAS No. 5627-05-4
Cat. No. B1360020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrouridine
CAS5627-05-4
Synonyms3,4-dihydrouridine
5,6-dihydrouridine
Molecular FormulaC9H14N2O6
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1
InChIKeyZPTBLXKRQACLCR-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrouridine Characteristics and Procurement


Dihydrouridine (abbreviated as D, DHU, or UH2) is a pyrimidine nucleoside derived from uridine by the formal addition of two hydrogen atoms across the C5–C6 double bond of the uracil ring, yielding a fully saturated, non-planar base [1]. This structural modification, catalyzed by dihydrouridine synthase (Dus) enzymes, is among the most ubiquitous post-transcriptional modifications in RNA biology, occurring predominantly in the D-loop of transfer RNAs (tRNAs) and, to a lesser extent, in ribosomal RNA (rRNA) across all domains of life [2]. The non-planar character of dihydrouridine fundamentally disrupts base-stacking interactions, imparting unique conformational properties that distinguish it from planar or C3'-endo-stabilizing nucleoside analogs such as pseudouridine, 2-thiouridine, and 5-methyluridine [3].

1
Non-planar dihydrouracil ring disrupts base-stacking and increases RNA flexibility
2
Strong C2'-endo sugar pucker bias opposite to stabilizing analogs (pseudouridine, 2-thiouridine)
3
Biologically enriched in psychrophilic tRNA, supporting low-temperature RNA research

Why Dihydrouridine Cannot Be Substituted


Although dihydrouridine shares a core uridine scaffold with several other modified nucleosides—including pseudouridine (Ψ), 2-thiouridine (s2U), and 5-methyluridine (m5U)—it exhibits a unique and opposite conformational bias that precludes simple interchangeability. Where pseudouridine, 2-thiouridine, and ribose 2'-O-methylation stabilize the rigid C3'-endo sugar pucker characteristic of ordered, A-form RNA helices, dihydrouridine strongly favors the flexible C2'-endo conformation, thereby increasing local RNA dynamics and duplex destabilization [1]. This divergent biophysical signature translates into markedly different functional outcomes when these analogs are incorporated into oligonucleotide therapeutics, aptamers, or structural biology probes. Consequently, substituting dihydrouridine with a conformationally stabilizing analog (e.g., pseudouridine or 2-thiouridine) or with unmodified uridine will fundamentally alter the intended thermodynamic, structural, or biological performance of the construct [2]. The quantitative evidence that follows defines the precise magnitude and context of these critical differences.

Conformational reversal
Pseudouridine or 2-thiouridine stabilize C3'-endo conformation, which may reverse the intended duplex destabilization imparted by dihydrouridine.
Inability to modulate flexibility
Unmodified uridine lacks the C2'-endo bias and enthalpy-driven flexibility switch; using it will not replicate the conformational dynamics required for RNA engineering.

Quantitative Evidence of Differentiation


siRNA Duplex Destabilization by Dihydrouridine

Incorporation of dihydrouridine (D) into the central region of an siRNA antisense strand reduces duplex melting temperature (Tm), whereas the same substitution with 2-thiouridine (s2U) or pseudouridine (Ψ) increases Tm relative to unmodified siRNA [1].

siRNA Duplex Destabilization
Head-to-head
ΔTm = -3.9 °C and -6.6 °C vs unmodified siRNA; s2U/Ψ increase Tm
Supports deliberate duplex destabilization screening
Central antisense substitution; opposite behavior vs stabilizing analogs
RNA therapeutics siRNA design Duplex thermodynamics

Sugar Pucker Conformational Equilibrium

Dihydrouridine (D) significantly destabilizes the C3'-endo sugar conformation associated with ordered A-form RNA helices, instead favoring the more flexible C2'-endo conformation [1]. The equilibrium constant (Keq = [C2'-endo]/[C3'-endo]) quantifies this bias.

Sugar Pucker Equilibrium
Head-to-head
Keq (C2'-endo/C3'-endo) = 2.08 (Dp); 10.8 (ApDpA)
Quantifies strong C2'-endo conformational bias
1H NMR, aqueous, 25 °C; uridine Keq ≈ 1
RNA structure Conformational dynamics Nucleoside analogs

Enthalpic Stabilization of C2'-endo Conformation

The thermodynamic preference of dihydrouridine for the C2'-endo sugar pucker is enthalpy-driven. ΔH measurements demonstrate that dihydrouridine stabilizes the C2'-endo conformation relative to uridine [1].

Enthalpic Stabilization
Head-to-head
ΔΔH = -1.5 kcal/mol (Dp vs Up); -5.3 kcal/mol (ApDpA)
Enthalpy-driven flexibility selection rationale
Reported relative to uridine dinucleotide baseline
RNA thermodynamics Nucleoside conformational analysis Modified bases

Dihydrouridine in Psychrophilic tRNA

Psychrophilic bacteria exhibit significantly elevated levels of dihydrouridine in their tRNA compared to mesophilic E. coli, consistent with the role of D in maintaining conformational flexibility under low-temperature conditions where thermal motion is restricted [1].

Psychrophilic tRNA Abundance
Cross-study
40–70% higher dihydrouridine content vs E. coli tRNA
Supports cold-adaptation RNA research
LC/MS of psychrophile tRNA; class-level observation
RNA modification Psychrophiles tRNA biology

tRNA Aminoacylation Kinetics Enhancement

An increase in dihydrouridine content in tRNA(Ile) from cysteine-starved E. coli correlates with enhanced aminoacylation kinetics compared to normal tRNA(Ile) [1].

Aminoacylation Kinetics
Head-to-head
5-fold increase in Vmax for cysteine-starved tRNA(Ile) (2 mol D/mol tRNA)
Supports tRNA charging kinetics studies
In vitro aminoacylation; comparison with normal tRNA(Ile)
tRNA function Aminoacylation Post-transcriptional modification

Research and Industrial Applications


Destabilized siRNA Therapeutics Design

For development of siRNA duplexes requiring deliberate reduction of thermal stability—such as those with central mismatches intended to enhance RISC loading or avoid off-target effects—dihydrouridine incorporation provides a quantifiable and tunable destabilization of -3.9 to -6.6 °C per substitution [1]. This is a defined, opposite effect to stabilization conferred by pseudouridine or 2-thiouridine, enabling precise thermodynamic engineering of therapeutic RNA constructs.

RNA Flexibility and Loop Dynamics

Investigators seeking to probe the role of local RNA flexibility in tertiary folding, protein recognition, or ribozyme catalysis should employ dihydrouridine as the gold-standard modification for increasing conformational dynamics. Its strong bias toward the C2'-endo sugar pucker (Keq up to 10.8) and enthalpy-driven stabilization of flexible conformations (ΔΔH = -1.5 to -5.3 kcal/mol) provide a robust experimental handle for dissecting structure-function relationships in RNA [2].

Cold-Adapted RNA Engineering

When designing RNA constructs for low-temperature applications (e.g., biosensors operating at ≤15 °C, in vitro selection under cold conditions, or studies of psychrophilic adaptations), dihydrouridine is the modification of choice to maintain conformational flexibility. Biological precedent demonstrates that psychrophilic organisms accumulate 40–70% more dihydrouridine in their tRNA than mesophiles to compensate for reduced thermal motion, providing a validated natural blueprint for cold-adapted RNA engineering [3].

tRNA Aminoacylation Efficiency Studies

For mechanistic studies of aminoacyl-tRNA synthetase recognition, dihydrouridine content is a critical variable affecting charging kinetics. Experimental systems requiring modulation of aminoacylation rates—for example, in vitro translation optimization or suppressor tRNA engineering—can leverage dihydrouridine to achieve up to 5-fold changes in Vmax, as demonstrated in the E. coli tRNA(Ile) system [4].

Application
Selection Property
Validation Focus
siRNA duplex destabilization studies
Thermodynamic destabilization profile
Duplex melting temperature (ΔTm)
RNA conformational flexibility analysis
C2'-endo conformational bias
Sugar pucker equilibrium (Keq)
Cold-adapted RNA engineering
Low-temperature activity precedent
Dihydrouridine content in tRNA
tRNA aminoacylation kinetics studies
Aminoacylation rate modulation
Aminoacylation Vmax

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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